(5R)-5-{[(2-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride
Description
Properties
IUPAC Name |
5-[(pyridin-2-ylmethylamino)methyl]pyrrolidin-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c15-11-5-4-10(14-11)8-12-7-9-3-1-2-6-13-9;;/h1-3,6,10,12H,4-5,7-8H2,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWHXMOTTOBDDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CNCC2=CC=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-{[(2-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam.
Introduction of the Pyridinylmethylamino Group: This step involves the reaction of the pyrrolidinone with a pyridinylmethylamine derivative under appropriate conditions, such as the presence of a base or a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(5R)-5-{[(2-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
(5R)-5-{[(2-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (5R)-5-{[(2-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties and applications, this section compares the compound with analogs sharing structural or functional similarities.
Positional Isomers: 2-Pyridinyl vs. 4-Pyridinyl Substitution
A key structural analog is (5R)-5-{[(4-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride (CAS 1286208-22-7) . Both compounds share identical molecular frameworks except for the pyridine ring substitution position (2-pyridinyl vs. 4-pyridinyl).
Research Insight: The positional isomerism of the pyridine ring significantly influences molecular interactions.
Heterocyclic Core Variations
Compounds with distinct heterocyclic cores but similar dihydrochloride salt formulations include:
Research Insight: The pyrrolidinone core in the query compound offers conformational flexibility compared to rigid benzimidazoles or pyrimidines. This flexibility may enhance adaptability in binding to proteins or nucleic acids .
Dihydrochloride Salts with Similar Backbones
CAS No. 52382-48-6 ([2,2'-Bipyridin]-5-amine dihydrochloride) shares a pyridine motif but lacks the pyrrolidinone backbone .
Research Insight: Bipyridine derivatives are often utilized in coordination chemistry, whereas the query compound’s pyrrolidinone-pyridine hybrid structure suggests applicability in medicinal chemistry .
Biological Activity
(5R)-5-{[(2-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride is a chemical compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a pyrrolidinone ring substituted with a pyridinylmethylamino group, which may confer unique biological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 5-[(pyridin-2-ylmethylamino)methyl]pyrrolidin-2-one; dihydrochloride
- Molecular Formula : C11H15N3O · 2HCl
- CAS Number : 1177345-94-6
The biological activity of this compound is believed to involve its interaction with specific molecular targets such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : It could interact with neurotransmitter receptors, potentially affecting cognitive functions.
- Signal Transduction Modulation : The compound may influence intracellular signaling pathways, impacting cell proliferation and apoptosis.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation in cellular models.
- Neuroprotective Effects : There is emerging evidence supporting its role in neuroprotection, which may be beneficial in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Antimicrobial Study :
- A study evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.
-
Anti-inflammatory Research :
- In vitro assays demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in macrophage cell lines treated with lipopolysaccharides (LPS).
-
Neuroprotective Study :
- A study focusing on neuroprotection reported that the compound reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents.
Data Table: Summary of Biological Activities
| Activity Type | Effect Observed | Study Reference |
|---|---|---|
| Antimicrobial | Significant inhibition of bacterial growth | |
| Anti-inflammatory | Reduced cytokine production | |
| Neuroprotective | Decreased oxidative stress |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (5R)-5-{[(2-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride, and how do reaction conditions influence enantiomeric purity?
- Methodology : The compound’s synthesis can leverage reductive amination strategies (e.g., coupling 2-pyridinylmethylamine with a pyrrolidinone precursor). Key parameters include solvent choice (e.g., methanol or dichloromethane), pH control (~6–8), and temperature (20–40°C) to preserve stereochemistry . Chiral integrity is monitored via chiral HPLC or NMR spectroscopy, as described for structurally related pyrrolidine derivatives .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodology : Use a combination of analytical techniques:
- NMR : and NMR to verify the pyrrolidinone ring, pyridinylmethyl group, and stereochemistry .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .
- Elemental analysis : Confirm stoichiometry of the dihydrochloride salt (e.g., C, H, N, Cl content) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodology : Store as a lyophilized powder at –20°C in airtight, light-protected containers. The hydrochloride salt enhances stability, but prolonged exposure to moisture or elevated temperatures can degrade the compound .
Advanced Research Questions
Q. How does the stereochemistry at the 5R position influence biological activity, and what techniques resolve enantiomeric impurities?
- Methodology : Enantiomeric purity is critical for receptor binding. Chiral stationary phase HPLC (e.g., Chiralpak® AD-H column) or capillary electrophoresis can separate (5R) and (5S) enantiomers. Activity comparisons via in vitro assays (e.g., receptor binding studies) reveal stereospecific effects .
Q. What strategies mitigate side reactions during the synthesis of the pyrrolidinone core?
- Methodology : Protect the secondary amine during coupling steps using tert-butoxycarbonyl (Boc) groups. Deprotection with HCl in dioxane yields the dihydrochloride salt while minimizing ring-opening side reactions .
Q. How can researchers investigate structure-activity relationships (SAR) for this compound’s pharmacological targets?
- Methodology :
- Analog synthesis : Modify the pyridinylmethyl or pyrrolidinone moieties (e.g., substituent variations, ring size changes) .
- In silico modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to targets like GABA receptors or enzymes .
- In vitro assays : Measure IC values for enzyme inhibition or receptor antagonism .
Q. What analytical approaches resolve contradictions in biological activity data across studies?
- Methodology : Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays). Control for batch-to-batch variability by repeating experiments with independently synthesized batches .
Q. How can solubility challenges in aqueous buffers be addressed for in vivo studies?
- Methodology : Use co-solvents like DMSO (≤5% v/v) or cyclodextrin-based formulations. Adjust pH to 3–4 (HCl salt’s natural range) to enhance solubility without degrading the compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
